Dehydrodiconiferyl alcohol
Overview
Description
Dehydrodiconiferyl alcohol is a lignin-derived phenylpropanoid dimer that has been isolated from various plant species, including Silybum marianum and Eucommiae Cortex . This compound has garnered attention due to its potential therapeutic properties, particularly in wound healing and anti-inflammatory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrodiconiferyl alcohol can be synthesized through the biotransformation of Eucommiae Cortex using strains of Aspergillus niger and Actinomucor elegans . The process involves the fermentation of Eucommiae Cortex extract, followed by the isolation and purification of the compound using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by biotransformation using specific microbial strains. The fermentation process is optimized to maximize yield, and the compound is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dehydrodiconiferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted phenylpropanoid compounds .
Scientific Research Applications
Dehydrodiconiferyl alcohol has a wide range of scientific research applications:
Mechanism of Action
Dehydrodiconiferyl alcohol exerts its effects through several molecular pathways:
Anti-inflammatory Activity: The compound inactivates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway in macrophages, reducing the production of pro-inflammatory cytokines and nitric oxide.
Wound Healing: It promotes epithelial cell proliferation and collagen formation, enhancing the wound healing process.
Cell Growth Regulation: this compound glucosides can replace the cytokinin requirement for the growth of tobacco pith and callus cells, indicating its role in cell growth regulation.
Comparison with Similar Compounds
Dehydrodiconiferyl alcohol is unique among phenylpropanoid dimers due to its specific biological activities and molecular targets. Similar compounds include:
Pinoresinol: Another lignin-derived dimer with antioxidant and anti-inflammatory properties.
Coniferyl Alcohol: A monomeric precursor to this compound, involved in lignin biosynthesis.
Sinapyl Alcohol: Another monolignol involved in lignin biosynthesis, with similar chemical properties.
This compound stands out due to its specific anti-inflammatory and wound healing activities, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXBOZNRPQEON-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-87-0 | |
Record name | Dehydrodiconiferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.